![molecular formula C22H29NO7 B563772 O-Desmethyl mycophenolate mofetil CAS No. 1322681-36-6](/img/structure/B563772.png)
O-Desmethyl mycophenolate mofetil
説明
O-Desmethyl mycophenolate mofetil is an immunosuppressant . It is a prodrug of mycophenolic acid (MPA), which prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection .
Synthesis Analysis
The synthesis of mycophenolate mofetil involves refluxing Mycophenolic acid (MPA) and 2-morpholinoethanol in solvents such as toluene, xylene, and dichloromethane or their mixtures with azeotropic water separation . An improved process for making Mycophenolate mofetil by reacting mycophenolic acid with 2- (4-morpholinyl) ethanol in the presence of dipyridyl carbonate is also disclosed .Molecular Structure Analysis
The molecular formula of O-Desmethyl mycophenolate mofetil is C22H29NO7 . It has a molecular weight of 419.47 . The structure contains a total of 61 bonds, including 32 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
Mycophenolate mofetil may decrease the excretion rate of certain drugs, which could result in a higher serum level . It may also decrease the absorption of certain substances, potentially decreasing their efficacy .Physical And Chemical Properties Analysis
The elemental analysis of O-Desmethyl mycophenolate mofetil is C, 62.99; H, 6.97; N, 3.34; O, 26.70 .科学的研究の応用
Interstitial Lung Diseases and Rheumatic Diseases
Mycophenolate mofetil is extensively used in treating interstitial lung diseases associated with rheumatic diseases due to its potent inhibitory effects on T and B lymphocyte proliferation. It serves as a primary alternative to cyclophosphamide for treating these conditions or as possible maintenance therapy after cyclophosphamide treatment, demonstrating a lower frequency of side effects (Ionova, 2023).
Ocular Inflammatory Diseases
Research has demonstrated the efficacy of MMF in managing noninfectious ocular inflammatory diseases. MMF, as monotherapy, was effective in achieving complete control of inflammation in a significant proportion of patients while allowing for the reduction of systemic corticosteroid dosage, highlighting its potential in treating various ocular conditions (Daniel et al., 2010).
Pharmacokinetics and Drug Monitoring
Studies on the pharmacokinetics, toxicity, and therapeutic drug monitoring (TDM) of MMF have aimed to optimize individual treatment regimens. This includes research on non-genetic and genetic factors contributing to variability in drug response, enhancing the clinical application of MMF in autoimmune diseases and organ transplantation (Zhao Ben-hu, 2014).
Immunosuppressive Mechanisms
Mycophenolic acid, the active metabolite of MMF, suppresses human CD4+ T cells by inhibiting inosine monophosphate dehydrogenase, crucial for lymphocyte proliferation. Research has provided insights into its comprehensive immunosuppressive mechanisms, including effects on cytokine production, co-stimulator expression, and signaling pathways, offering potential for optimizing immunosuppressive regimens (He et al., 2011).
Molecular Interactions and Analytical Techniques
Explorations into the molecular interactions between MMF and biological molecules, such as enzymes and proteins, have been conducted to understand its pharmacodynamics and pharmacokinetics further. Studies utilizing spectroscopy and molecular modeling to investigate these interactions have implications for the drug's distribution and efficacy (Xiaoli Ma et al., 2016).
Pediatric Applications
MMF has also been researched for its applications in treating kidney diseases in children, highlighting its role as a selective immunosuppressant in pediatric patients. This reflects its versatility in treating a wide range of immune and organ-related diseases beyond adult populations (Zhou Zhang, 2016).
Inflammation Suppression
Recent discoveries have unveiled the prostaglandin-inhibiting properties of MMF, presenting new avenues for its application in treating inflammatory diseases. This repurposing potential is supported by its ability to provide relief in models of acute inflammation, alongside its well-known immune-suppressive effects (Al-hizab & Kandeel, 2021).
作用機序
Target of Action
O-Desmethyl Mycophenolate Mofetil, also known as Mycophenolate Mofetil, primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes .
Mode of Action
O-Desmethyl Mycophenolate Mofetil acts as a noncompetitive, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, it depletes guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes and inhibiting cell-mediated immune responses and antibody formation . It also inhibits the glycosylation and expression of adhesion molecules, and the recruitment of lymphocytes and monocytes into sites of inflammation .
Biochemical Pathways
The inhibition of IMPDH by O-Desmethyl Mycophenolate Mofetil disrupts the purine synthesis pathway . This results in the depletion of guanosine nucleotides, which are necessary for DNA and RNA synthesis. Consequently, the proliferation of T and B lymphocytes is suppressed, leading to a decrease in immune responses .
Pharmacokinetics
Upon oral administration, O-Desmethyl Mycophenolate Mofetil is rapidly absorbed and undergoes extensive presystemic de-esterification to form the active metabolite, mycophenolic acid . The bioavailability of mycophenolic acid after administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, mycophenolic acid is up to 97% albumin-bound .
Result of Action
The action of O-Desmethyl Mycophenolate Mofetil leads to a decrease in the number of B and T cells, two types of white blood cells that cause inflammation and damage in various conditions . This results in a reduction of immune responses, making it an effective immunosuppressant used to prevent organ rejection after transplantation .
Action Environment
The efficacy and stability of O-Desmethyl Mycophenolate Mofetil can be influenced by various environmental factors. For instance, the bioavailability of mycophenolic acid is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take the medication on an empty stomach to increase absorption . To improve gastrointestinal tolerability, the medication may be taken with meals at consistent times each day .
特性
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXAMBOYWULFX-LZWSPWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157454 | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1322681-36-6 | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。